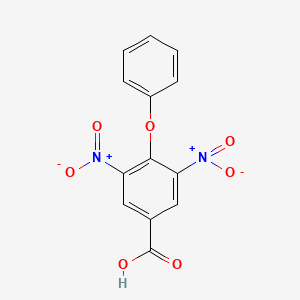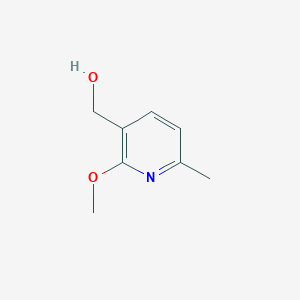
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine
Übersicht
Beschreibung
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine, also known as Tianeptine, is a tricyclic antidepressant (TCA) drug that has been used for the treatment of depression and anxiety disorders. Tianeptine is a unique TCA drug that possesses a different mechanism of action compared to other TCAs.
Wirkmechanismus
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine's mechanism of action is unique compared to other TCAs. It acts as a selective serotonin reuptake enhancer (SSRE), which means that it enhances the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn leads to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine has been found to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine has also been found to increase the levels of glutamate, which is an important neurotransmitter that is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine in lab experiments is its unique mechanism of action, which makes it a useful tool for studying the neurobiology of depression and anxiety disorders. However, one limitation of using 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine is its potential for abuse, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine. One direction is to investigate its potential for the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on neuroplasticity and its potential for enhancing cognitive function. Finally, there is a need for further research on the long-term effects of 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine use, particularly with regard to its potential for abuse and dependence.
Conclusion:
In conclusion, 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine is a unique TCA drug that has been extensively studied for its antidepressant and anxiolytic effects. Its mechanism of action is different from other TCAs, and it has various biochemical and physiological effects. 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine has advantages and limitations for lab experiments, and there are several future directions for its study.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine has been extensively studied for its antidepressant and anxiolytic effects. It has been found to be effective in the treatment of major depressive disorder, anxiety disorders, and post-traumatic stress disorder. 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine has also been studied for its neuroprotective effects and its ability to enhance cognitive function.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(2,14)9-10-7-11-5-3-4-6-12(11)8-10/h3-6,10H,7-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDOOGXGXVMZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



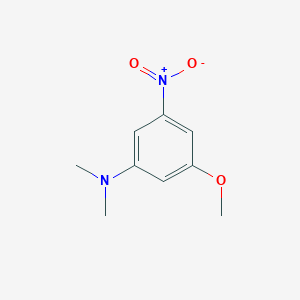


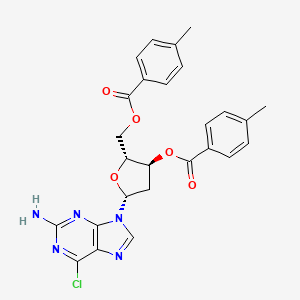


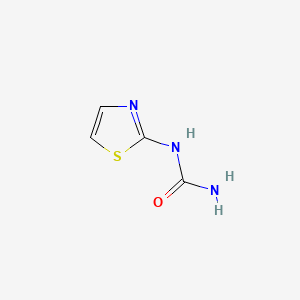
![2-[(4-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B3262046.png)
